2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid
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Overview
Description
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and benzoic acid moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which is related to cancer therapy . The compound’s structure allows it to form hydrogen bonds and interact with various biological macromolecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substitution pattern on the oxadiazole ring.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties.
5-Phenyl-1,3,4-oxadiazol-2-yl derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H12N2O3S |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O3S/c19-16(20)12-8-4-5-9-13(12)22-10-14-17-15(18-21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI Key |
TYTWZXRVATWDNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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